molecular formula C23H13ClN2O4 B303237 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B303237
M. Wt: 416.8 g/mol
InChI Key: BVMHVOUIOJCDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, also known as CIQ, is a chemical compound that has been studied for its potential applications in various scientific fields.

Scientific Research Applications

2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neuroprotection, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been found to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease. In inflammation, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In inflammation, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of oncogenes and angiogenic factors. In neurons, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to increase the expression of antioxidant and detoxification enzymes, reduce oxidative stress and inflammation, and improve mitochondrial function and energy metabolism. In inflammation, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines, inhibit the recruitment of immune cells, and prevent tissue damage and fibrosis.

Advantages and Limitations for Lab Experiments

2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione also has some limitations, including its poor solubility and stability, its limited bioavailability and pharmacokinetics, and its lack of clinical data and validation.

Future Directions

There are several future directions for 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione research, including the development of novel analogs and derivatives with improved pharmacological properties and therapeutic potential, the elucidation of the molecular targets and pathways involved in its biological effects, the validation of its efficacy and safety in clinical trials, and the exploration of its applications in other fields, such as infectious diseases and metabolic disorders.

Synthesis Methods

2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylamine with 2-hydroxybenzaldehyde to form a Schiff base, which is then condensed with 2-amino-3,4-dimethoxybenzoic acid to produce the benzoxazinone intermediate. The final step involves the cyclization of the benzoxazinone intermediate with phthalic anhydride to yield 2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione.

properties

Product Name

2-(4-chlorobenzyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C23H13ClN2O4

Molecular Weight

416.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C23H13ClN2O4/c24-15-8-5-13(6-9-15)12-26-21(27)16-10-7-14(11-18(16)22(26)28)20-25-19-4-2-1-3-17(19)23(29)30-20/h1-11H,12H2

InChI Key

BVMHVOUIOJCDJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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